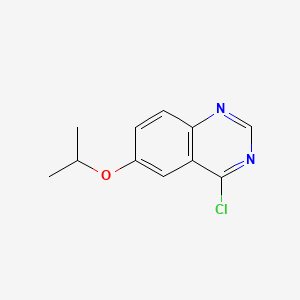

4-Chloro-6-isopropoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-propan-2-yloxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7(2)15-8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDJWCZSDSMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676532 | |

| Record name | 4-Chloro-6-[(propan-2-yl)oxy]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-36-4 | |

| Record name | 4-Chloro-6-[(propan-2-yl)oxy]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Synthetic Transformations of 4 Chloro 6 Isopropoxyquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the 4-Position

The chlorine atom at the 4-position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the heterocyclic ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction.

Reaction with Various Nucleophiles (e.g., Amines, Alkoxides, Thiols)

A diverse range of nucleophiles can displace the chloride at the C4 position, leading to the formation of various substituted quinazolines.

Amines: The reaction of 4-chloro-6-isopropoxyquinazoline with primary and secondary amines is a widely employed method for the synthesis of 4-aminoquinazoline derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated.

Alkoxides: Alkoxides, such as sodium ethoxide, readily react with this compound to yield the corresponding 4-alkoxyquinazolines. researchgate.net This provides a straightforward route to ether-linked substituents at the 4-position.

Thiols: Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the 4-chloro substituent. These reactions, often performed in the presence of a base, result in the formation of 4-(thioether)quinazolines. Kinetic studies on similar systems with biothiols have shown that the anionic form of the thiol is the reactive species. researchgate.netudd.cl

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines | 4-Aminoquinazolines | Often requires a base (e.g., DIEA, K2CO3) and a suitable solvent (e.g., DCM, DMF). |

| Alkoxides (e.g., NaOEt) | 4-Alkoxyquinazolines | Reaction with the corresponding sodium alkoxide in an alcoholic solvent. researchgate.net |

| Thiols/Thiolates | 4-(Thioether)quinazolines | Typically performed with a base to generate the thiolate in situ. |

Mechanistic Investigations of SNAr Pathways

The mechanism of SNAr reactions on chloroquinazolines generally proceeds through a two-step addition-elimination pathway. The initial step involves the attack of the nucleophile on the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This step is often the rate-determining step of the reaction. The subsequent step is the rapid elimination of the chloride leaving group, which restores the aromaticity of the quinazoline ring.

Kinetic studies on the reaction of 4-chloroquinazoline (B184009) with aniline (B41778) have suggested a stepwise SNAr route where the initial nucleophilic attack is the rate-determining step. researchgate.net For reactions involving highly reactive nucleophiles, the mechanism may exist on the borderline between a concerted and a stepwise pathway. researchgate.netudd.cl An amine-enol equilibrium can be a key factor in controlling the nucleophilic attack for certain nucleophiles. researchgate.netudd.cl

Regioselectivity and Chemoselectivity in Nucleophilic Displacements

In quinazoline systems with multiple halogen substituents, the regioselectivity of nucleophilic substitution is a critical consideration. For 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack by amines preferentially occurs at the 4-position. mdpi.com This regioselectivity is well-documented and is attributed to the greater electrophilicity of the C4 carbon. researchgate.netmdpi.com Density Functional Theory (DFT) calculations have supported this observation, showing that the carbon atom at the 4-position has a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient, leading to a lower activation energy for nucleophilic attack at this site. mdpi.com

When considering chemoselectivity between different types of nucleophiles, the order of reactivity can often be controlled by the reaction conditions. For instance, in systems like 2,4,6-trichloro-1,3,5-triazine, the preferential order of incorporating nucleophiles has been found to be alcohol > thiol > amine. frontiersin.org While this is a different heterocyclic system, it highlights the principles of chemoselectivity that can be relevant.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. tcichemicals.commdpi.com this compound can be coupled with various aryl or vinyl boronic acids or their esters to introduce new carbon-based substituents at the 4-position. researchgate.net While aryl chlorides are generally less reactive than the corresponding bromides and iodides, suitable catalyst systems and reaction conditions can facilitate their coupling. tcichemicals.comrsc.org

Table 2: Key Components of Suzuki-Miyaura Coupling

| Component | Role | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | Pd(PPh3)4, PdCl2(dppf), Buchwald and Hartwig palladacycles. nih.gov |

| Organoboron Reagent | Provides the carbon nucleophile. | Arylboronic acids, arylboronic esters (e.g., pinacol (B44631) esters). tcichemicals.com |

| Base | Activates the organoboron species and neutralizes byproducts. | Na2CO3, K2CO3, Cs2CO3. mdpi.com |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper co-catalyst. libretexts.orgresearchgate.net This reaction allows for the direct introduction of an alkynyl group at the 4-position of the quinazoline ring. researchgate.net The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and a base (e.g., an amine) would yield the corresponding 4-alkynyl-6-isopropoxyquinazoline. researchgate.net In some instances, copper-free Sonogashira couplings have also been developed. libretexts.org

Table 3: Typical Conditions for Sonogashira Coupling

| Reagent/Catalyst | Function | Common Examples |

|---|---|---|

| Palladium Catalyst | Primary catalyst for the cross-coupling cycle. | Pd(PPh3)4, PdCl2(PPh3)2. researchgate.net |

| Copper(I) Co-catalyst | Facilitates the reaction with the alkyne. | CuI. researchgate.net |

| Base | Deprotonates the terminal alkyne. | Triethylamine, Diisopropylethylamine. researchgate.net |

| Terminal Alkyne | Source of the alkynyl group. | Phenylacetylene, propargyl alcohol. researchgate.net |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgtcichemicals.com This reaction has become a cornerstone in medicinal chemistry for synthesizing aryl amines from aryl halides. organic-chemistry.orgrsc.org In the context of this compound, this transformation is pivotal for replacing the chlorine atom at the C4 position with various primary or secondary amines.

The reaction typically involves a palladium source, a phosphine (B1218219) ligand, and a base. scienceopen.comresearchgate.net The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated quinazoline product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

Research on related quinazoline scaffolds demonstrates that a variety of amines, including aryl, heteroaryl, and alkyl amines, can be successfully coupled at the C4 position. researchgate.net The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results for coupling with less reactive aryl chlorides. mit.edusigmaaldrich.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example Reagents/Conditions | Role in Reaction |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Nucleophile | Primary/Secondary Amines (e.g., aniline, piperidine) | Introduces the nitrogen-based substituent |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium source for the catalytic cycle |

| Ligand | DavePhos, XPhos, BrettPhos | Stabilizes the palladium center and facilitates key steps |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Promotes the formation of the palladium-amido complex |

| Solvent | Toluene, Dioxane, t-BuOH | Provides the reaction medium |

Stille Coupling and Other Cross-Coupling Variants

Beyond C-N bond formation, the chloro group at the C4 position of this compound is an excellent electrophile for palladium-catalyzed C-C bond-forming reactions. The Stille coupling, which pairs an organotin reagent with an organic halide, is a versatile method for creating new carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org In a typical Stille reaction, this compound would react with an organostannane (R-Sn(Alkyl)₃) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield 4-R-6-isopropoxyquinazoline. wikipedia.org

Other important cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction uses a boronic acid or boronate ester as the coupling partner and is favored for its mild conditions and the low toxicity of its boron-containing byproducts. organic-chemistry.org

Heck Coupling: This reaction forms a substituted alkene by coupling the quinazoline with an alkene in the presence of a palladium catalyst and a base. sigmaaldrich.com

Sonogashira Coupling: This method allows for the synthesis of alkynylquinazolines by coupling this compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. sigmaaldrich.com

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner, offering high reactivity and selectivity. sigmaaldrich.com

These cross-coupling variants significantly expand the synthetic possibilities, allowing for the introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl substituents at the C4 position.

Ligand and Catalyst Optimization for Selective Coupling

The success and selectivity of cross-coupling reactions involving this compound are highly dependent on the careful optimization of the catalytic system. incatt.nl The choice of ligand, palladium source (precatalyst), base, and solvent all play crucial roles in achieving high yields and preventing side reactions. purdue.edursc.org

Ligand Selection: Modern catalysis relies on a toolkit of specialized ligands. sigmaaldrich.com For challenging substrates like aryl chlorides, bulky and electron-rich monodentate biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often employed. sigmaaldrich-jp.com These ligands promote the formation of the active monoligated LPd(0) species, which is crucial for efficient oxidative addition to the C-Cl bond. sigmaaldrich.comsigmaaldrich-jp.com Bidentate ligands like dppf and XantPhos can also be effective, particularly in preventing side reactions. wikipedia.org

Catalyst (Precatalyst) Selection: While simple palladium salts like Pd(OAc)₂ can be used, modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often preferred. sigmaaldrich-jp.com These precatalysts are air- and moisture-stable, ensuring a 1:1 ligand-to-palladium ratio and facilitating the clean and efficient generation of the active Pd(0) catalyst under mild conditions. sigmaaldrich.comsigmaaldrich-jp.com

Table 2: Common Ligands for Cross-Coupling of Aryl Chlorides

| Ligand Name | Structure Type | Typical Applications |

|---|---|---|

| XPhos | Biaryl Monophosphine | Buchwald-Hartwig, Suzuki-Miyaura |

| SPhos | Biaryl Monophosphine | Buchwald-Hartwig, Suzuki-Miyaura |

| BrettPhos | Biaryl Monophosphine | Buchwald-Hartwig with primary amines libretexts.org |

| dppf | Ferrocenyl Diphosphine | Suzuki-Miyaura, Stille |

| XantPhos | Bidentate Phosphine | Buchwald-Hartwig, Sonogashira |

Optimizing the reaction often involves screening various combinations of these components to find the ideal conditions for the specific transformation and coupling partners being used. incatt.nlnih.gov

Modifications of the Isopropoxy Group and Quinazoline Core

Functional Group Interconversions on the Isopropoxy Moiety

The isopropoxy group at the C6 position, while often installed for its electronic or steric properties, can also serve as a point for further chemical modification. A key functional group interconversion (FGI) is the cleavage of the ether bond to unmask a phenol (B47542) (6-hydroxyquinazoline). ic.ac.uk This transformation is typically achieved under strong acidic conditions using reagents like hydrogen bromide (HBr), hydrogen iodide (HI), or with potent Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group is a versatile handle for subsequent reactions, including O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

Electrophilic Aromatic Substitution on the Quinazoline Ring

Electrophilic aromatic substitution (EAS) provides a pathway to directly functionalize the benzene (B151609) portion of the quinazoline nucleus. pressbooks.pub The reactivity and regioselectivity of this process are governed by the electronic properties of the existing substituents. The quinazoline ring system itself is generally electron-deficient and thus deactivated towards electrophilic attack. uci.edu However, the isopropoxy group at C6 is a powerful activating, ortho-, para-directing group due to resonance donation of its lone pair electrons. libretexts.org

This activating effect counteracts the deactivation of the heterocyclic core, directing incoming electrophiles primarily to the positions ortho and para to the isopropoxy group. Given that the para position (C3) is not on the aromatic ring, substitution is directed to the two available ortho positions: C5 and C7. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield a mixture of 5- and 7-substituted-6-isopropoxyquinazoline derivatives. minia.edu.eg The introduction of such groups, particularly nitro groups, has been noted to influence the biological activity of quinazoline derivatives. nih.gov

Oxidation and Reduction Chemistry of the Quinazoline Nucleus

The quinazoline core can undergo both oxidation and reduction reactions, altering the oxidation state of the heterocyclic ring. khanacademy.org

Reduction: The pyrimidine (B1678525) portion of the quinazoline system can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) can lead to the saturation of the C3-C4 double bond and potentially the N1=C2 double bond, yielding dihydro- or tetrahydroquinazoline (B156257) derivatives. The presence of nitrogen atoms in the ring system makes it susceptible to such reductions. evitachem.com

Oxidation: Oxidation reactions can target the nitrogen atoms of the quinazoline ring. Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of N-oxides, primarily at the more nucleophilic N3 position. These N-oxides can exhibit different reactivity and biological profiles compared to the parent quinazoline. In reactions where one atom can be both oxidized and reduced, this is known as a disproportionation reaction. youtube.com Oxidation in organic chemistry is often characterized by the gain of bonds to oxygen or the loss of bonds to hydrogen. youtube.com

Spectroscopic and Structural Characterization of 4 Chloro 6 Isopropoxyquinazoline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the connectivity and chemical environment of atomic nuclei.

The ¹H NMR spectrum of 4-chloro-6-isopropoxyquinazoline is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinazoline (B50416) ring system and the protons of the isopropoxy substituent. The aromatic region would likely display signals for H-2, H-5, H-7, and H-8. The H-2 proton is expected to appear as a singlet at a downfield chemical shift due to the influence of the adjacent nitrogen atoms. The protons on the benzene (B151609) ring portion (H-5, H-7, and H-8) would show characteristic splitting patterns based on their coupling with neighboring protons. The isopropoxy group would be identified by a septet for the methine proton and a doublet for the two methyl groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show distinct resonances for each unique carbon atom in the this compound structure. The carbon atoms of the quinazoline core are expected to resonate in the aromatic region of the spectrum, with their specific chemical shifts influenced by the attached chloro and isopropoxy groups. The carbons of the isopropoxy group would appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | Singlet | ~155 |

| 4 | - | ~158 |

| 5 | Doublet | ~125 |

| 6 | - | ~159 |

| 7 | Doublet of doublets | ~120 |

| 8 | Doublet | ~128 |

| 4a | - | ~150 |

| 8a | - | ~122 |

| O-CH(CH₃)₂ | Septet | ~72 |

| O-CH(CH₃)₂ | Doublet | ~22 |

Note: The chemical shifts are approximate and based on the analysis of similar quinazoline derivatives.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the aromatic protons H-7 and H-8, as well as between H-7 and H-5. Furthermore, the septet of the isopropoxy methine proton would show a correlation with the doublet of the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the carbon signals for C-2, C-5, C-7, C-8, and the carbons of the isopropoxy group based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system would likely appear in the 1650-1450 cm⁻¹ range. The C-O stretching of the isopropoxy group would give rise to a strong band around 1250-1000 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, around 800-600 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=N Stretch | ~1620 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Ether) | 1250-1000 |

| C-Cl Stretch | 800-600 |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show bands corresponding to the vibrational modes of the molecule. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and provide a characteristic "fingerprint" for the compound. The symmetric stretching vibrations of the C-Cl and C-O bonds are also expected to be Raman active.

Table 3: Anticipated Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| C=N/C=C Ring Stretch | 1600-1500 |

| C-O Stretch | 1250-1000 |

| C-Cl Stretch | 750-550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* and n → π* transitions within the quinazoline chromophore. The presence of the isopropoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 4-chloroquinazoline (B184009).

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength (λ_max, nm) |

| π → π | ~230-280 |

| n → π | ~300-350 |

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data on the mass spectrometric fragmentation and X-ray crystallographic structure of this compound could not be located.

Detailed research findings, including mass spectrometry data for molecular weight and fragmentation analysis, as well as X-ray crystallography data for solid-state structure determination, are not present in the public domain for the specified compound.

While information exists for structurally related compounds, such as other 4-chloroquinazoline derivatives, this data is not directly applicable to this compound and therefore cannot be used to fulfill the request for a detailed and scientifically accurate article on this specific chemical entity.

Further research or de novo analytical studies would be required to generate the spectroscopic and structural characterization data requested. At present, the information necessary to construct the specified article is unavailable.

Computational and Theoretical Investigations of 4 Chloro 6 Isopropoxyquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic structure and properties of molecules. For 4-Chloro-6-isopropoxyquinazoline, DFT calculations can elucidate its optimized geometry, spectroscopic signatures, and electronic reactivity patterns.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the key structural parameters like bond lengths, bond angles, and dihedral angles of this compound can be calculated.

Conformational analysis is particularly important for this molecule due to the flexible isopropoxy group. The rotation around the C-O bond can lead to different conformers. DFT calculations can identify the most stable conformer by comparing the relative energies of various possible orientations chemrxiv.org. For instance, studies on similar molecules with flexible groups investigate different potential energy surfaces to locate the global minimum energy structure nih.gov.

Table 1: Representative Optimized Geometrical Parameters for a Quinazoline (B50416) Derivative (Illustrative) This table presents typical bond lengths and angles expected for a molecule like this compound, based on computational studies of analogous structures. Actual values would require specific DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C4-Cl | 1.74 |

| C6-O | 1.36 | |

| O-CH(CH₃)₂ | 1.43 | |

| N1=C2 | 1.31 | |

| C4-N3 | 1.32 | |

| Bond Angles (º) | Cl-C4-N3 | 115.9 |

| C5-C6-O | 120.5 | |

| C6-O-CH(CH₃)₂ | 118.2 | |

| C4-N3-C2 | 117.0 | |

| Dihedral Angles (º) | C5-C6-O-CH | 179.8 |

| Cl-C4-C4a-C5 | 0.5 |

Theoretical vibrational analysis using DFT provides a calculated vibrational spectrum that can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.govspectroscopyonline.com This correlation helps in the definitive assignment of vibrational modes to specific functional groups and motions within the molecule. nih.govhoriba.com Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically corrected using a scaling factor. researchgate.net

The FT-IR and Raman spectra of this compound would be characterized by vibrations of the quinazoline ring, the C-Cl bond, the C-O-C ether linkage, and the isopropyl group. For example, the C=N stretching vibrations in the quinazoline ring are expected in the 1620-1500 cm⁻¹ region, while the C-Cl stretching mode would appear at lower frequencies.

Table 2: Illustrative Vibrational Wavenumbers (cm⁻¹) and Assignments for this compound This table shows a hypothetical correlation between calculated and experimental vibrational frequencies for key functional groups.

| Assignment | Calculated Frequency (Scaled) | Expected FT-IR Intensity | Expected Raman Activity |

| C-H stretch (aromatic) | 3100-3000 | Medium | Strong |

| C-H stretch (aliphatic) | 2980-2900 | Strong | Strong |

| C=N/C=C stretch (ring) | 1610, 1570, 1505 | Strong | Strong |

| C-O-C stretch (ether) | 1250 | Strong | Medium |

| C-Cl stretch | 750 | Medium | Strong |

| Ring deformation | 850, 650 | Medium | Medium |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. beilstein-journals.org

For this compound, the electron-donating isopropoxy group is expected to raise the HOMO energy level, while the electron-withdrawing chloro group and the quinazoline ring system will lower the LUMO energy level. nankai.edu.cn This donor-acceptor character results in a moderate HOMO-LUMO gap.

Table 3: Representative FMO Properties (Illustrative) Values are representative of what might be expected for a donor-acceptor substituted heterocyclic system.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

In this compound, the most negative regions are expected to be located around the nitrogen atoms of the quinazoline ring and the oxygen atom of the isopropoxy group, due to their lone pairs of electrons. These sites are potential centers for protonation and hydrogen bonding. The most positive regions would be associated with the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by studying charge transfer and intramolecular delocalization interactions. researchgate.netwisc.edu It quantifies the stabilization energy, E(2), associated with the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). researchgate.net Higher E(2) values indicate stronger interactions.

Table 4: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative) This table shows hypothetical significant donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-N3) | ~25.5 |

| LP (1) N3 | π* (C2-N1) | ~20.1 |

| LP (2) O | π* (C5-C6) | ~18.7 |

| π (C5-C6) | π* (C4a-C8a) | ~22.3 |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, stability, and interactions with the environment (e.g., a solvent). mdpi.com

For this compound, an MD simulation could be used to assess the conformational stability of the isopropoxy group. By tracking parameters like the Root Mean Square Deviation (RMSD) of the backbone, one can determine if the molecule maintains a stable conformation. The Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. mdpi.com Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for predicting its interactions in a biological or chemical system.

In Silico Studies for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to dissect the relationship between the structure of this compound and its inherent reactivity. These theoretical investigations can guide synthetic efforts and provide a rationale for observed chemical behavior.

Prediction of Reaction Pathways and Transition States

The reactivity of the this compound scaffold is largely dictated by the electronic nature of the quinazoline ring system and the influence of its substituents. The primary site for nucleophilic aromatic substitution (SNAr) is the C4 position, which is activated by the adjacent nitrogen atom (N3). semanticscholar.orgmdpi.com Theoretical calculations on analogous 2,4-dichloroquinazoline (B46505) systems have shown that the C4 position is more susceptible to nucleophilic attack than other positions on the ring. mdpi.com

Computational studies, often employing Density Functional Theory (DFT), can model the reaction pathways of this compound with various nucleophiles. These models predict the formation of a Meisenheimer complex as an intermediate, followed by the expulsion of the chloride leaving group. The energy profile of this reaction, including the transition state energies, can be calculated to determine the kinetic feasibility of the reaction. For instance, in related chloroquinazolines, the C4-Cl bond dissociation energy is a key parameter, though the activation is also significantly influenced by the stability of the transition state. semanticscholar.org The isopropoxy group at the C6 position, being an electron-donating group, would be expected to slightly decrease the electrophilicity of the quinazoline ring, potentially affecting the reaction kinetics compared to unsubstituted analogs.

Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from conceptual DFT provide a quantitative measure of the most reactive sites within a molecule. For this compound, these descriptors can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Reactivity Descriptors for this compound (Hypothetical Values)

| Atom/Region | Fukui Function (f⁺) | Fukui Function (f⁻) | Interpretation |

| C4 | 0.25 | 0.02 | Primary site for nucleophilic attack |

| N1 | 0.05 | 0.18 | Potential site for electrophilic attack/coordination |

| N3 | 0.08 | 0.15 | Potential site for electrophilic attack/coordination |

| C6 | 0.03 | 0.09 | Influenced by the isopropoxy group |

Note: These values are for illustrative purposes to demonstrate the concept and are not derived from actual quantum chemical calculations on this compound.

Molecular Docking and Ligand-Protein Interaction Analysis (Focus on chemical interactions, not biological outcome)

Computational Assessment of Binding Affinities with Model Macromolecules

The binding affinity of this compound with a model protein receptor can be estimated using scoring functions within molecular docking programs. These scoring functions calculate a value, often expressed in kcal/mol, that represents the free energy of binding. A more negative score typically indicates a more favorable binding interaction.

For a hypothetical interaction with a protein kinase, for example, the quinazoline core would likely occupy the ATP-binding site. The calculated binding affinity would depend on the sum of all intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and van der Waals forces. The isopropoxy group at the C6 position could potentially influence the binding affinity by occupying a specific hydrophobic pocket within the binding site.

Table 2: Illustrative Molecular Docking Results for this compound with a Model Protein (Hypothetical Data)

| Model Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.5 | Leu25, Val33, Ala50, Lys70, Asp145 |

| Protease B | -7.2 | Phe41, Trp60, Ile99 |

| Human Serum Albumin | -6.8 | Tyr150, Arg218, Leu238 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Identification of Key Interaction Motifs (e.g., hydrogen bonding, hydrophobic interactions)

The specific interactions between this compound and a protein's active site determine its binding orientation and stability. Based on the structure of the molecule and docking studies of similar compounds, several key interaction motifs can be anticipated. researchgate.netmdpi.com

Hydrogen Bonding: The nitrogen atoms of the quinazoline ring (N1 and N3) are potential hydrogen bond acceptors. They could interact with hydrogen bond donor residues, such as the backbone NH groups of amino acids like valine or leucine, or the side chains of residues like lysine (B10760008) or serine, which are commonly found in ATP-binding sites of kinases.

Hydrophobic Interactions: The aromatic quinazoline ring and the isopropoxy group at C6 are hydrophobic in nature. These moieties can form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, isoleucine, and phenylalanine within the binding pocket. The flexible isopropoxy group may adopt different conformations to maximize these interactions.

Halogen Bonding: The chlorine atom at the C4 position, although primarily known as a leaving group in synthesis, can also participate in halogen bonding. This is a non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone.

A visual analysis of the docked pose would reveal the precise geometry of these interactions, providing a detailed three-dimensional understanding of the binding mode.

Role of 4 Chloro 6 Isopropoxyquinazoline As a Synthetic Intermediate and Building Block

Synthesis of Diverse Quinazoline (B50416) Scaffolds and Derivatives

The chemical reactivity of 4-chloro-6-isopropoxyquinazoline is dominated by the lability of the chlorine atom at the C4 position. This chlorine atom is susceptible to nucleophilic aromatic substitution, providing a direct and efficient method for introducing a variety of functional groups and building complex molecular frameworks. This reactivity is the foundation for its use in creating a library of quinazoline derivatives.

The reaction of the 4-chloro group with bifunctional or polyfunctional nucleophiles is a powerful strategy for constructing fused and linked heterocyclic systems. For instance, reacting a 4-chloroquinazoline (B184009) derivative with hydrazine (B178648) hydrate (B1144303) can furnish a 4-hydrazinylquinazoline intermediate. chem-soc.si This intermediate is highly reactive and can undergo subsequent condensation reactions with reagents like aromatic aldehydes to yield fused triazolo-quinazoline systems. chem-soc.si This approach demonstrates a pathway from a simple chloroquinazoline to a more complex, polycyclic heteroaromatic architecture.

Similarly, the chloro group can be displaced by nucleophiles containing other reactive handles, such as propargyl bromide, to introduce an alkyne functionality. nih.gov This alkyne can then participate in further cycloaddition reactions, like the copper-catalyzed azide-alkyne "click" reaction, to append other heterocyclic moieties, such as 1,2,3-triazoles, to the quinazoline core. nih.gov This modular approach allows for the systematic construction of elaborate molecules with diverse functionalities.

The development of advanced quinazoline architectures often relies on multi-step synthetic sequences that leverage the reactivity of the 4-chloro position. One common pathway involves the initial displacement of the chloride with an amine, a reaction that forms the basis for many biologically active 4-anilinoquinazolines. nih.gov The resulting secondary amine can be a point for further functionalization, or the substituents on the aniline (B41778) ring can be modified.

Another advanced strategy involves creating fused ring systems. For example, reaction with 2-aminobenzoic acid can lead to the formation of a quinazolino[4,3-b]quinazoline ring system through an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration. chem-soc.si These multi-ring systems significantly increase the structural complexity and three-dimensionality of the final molecule, opening avenues to new chemical space. The synthesis of polycyclic frameworks, such as those containing [6-6-5] or [7-6-5] tricyclic core skeletons, highlights the potential for creating highly complex structures from isocyanide-based precursors, a strategy that could be adapted to quinazoline systems. nih.gov

Strategies for Further Derivatization of the Quinazoline Core

The derivatization of the this compound core is not limited to the initial substitution reaction. Strategic planning allows for the introduction of a wide array of chemical diversity and stereochemical complexity.

The primary strategy for creating analogs is the nucleophilic substitution at the C4 position. A wide variety of nucleophiles can be employed, leading to a diverse set of derivatives. The table below illustrates some of the common transformations based on the type of nucleophile used.

| Nucleophile Type | Reagent Example | Resulting C4-Substituent | Reference |

| Amines | Substituted Anilines | -NH-Ar | nih.gov |

| Hydrazines | Hydrazine Hydrate | -NHNH2 | chem-soc.si |

| Alkoxides/Phenoxides | Phenols | -O-Ar | beilstein-journals.org |

| Thiols | Thiophenols | -S-Ar | N/A |

| Organometallics | Organocuprates | -R (Alkyl/Aryl) | N/A |

Microwave-assisted N-arylation has proven to be a rapid and efficient method for synthesizing libraries of 4-anilinoquinazolines from 4-chloroquinazoline precursors. nih.gov This technique is compatible with a range of substituted anilines and offers a more sustainable protocol due to reduced reaction times and solvent usage. nih.gov Furthermore, click chemistry provides a modular approach; for example, introducing a propargyloxy group at the C4 position allows for the subsequent attachment of various azide-containing fragments to create a library of triazole-containing quinazoline derivatives. nih.gov

Introducing chirality into quinazoline derivatives is crucial for developing stereoselective interactions with biological targets. There are several strategies to achieve this:

Use of Chiral Nucleophiles: The most direct method is to perform the nucleophilic substitution at C4 with a chiral amine, alcohol, or other nucleophile. This incorporates a chiral center in a single step, creating a diastereomeric or enantiomerically enriched product.

Modification of an Achiral Side Chain: An achiral substituent introduced at the C4 position can be subsequently modified to create a chiral center. For example, the reduction of a ketone in a side chain using a chiral reducing agent can produce a chiral alcohol.

Axial Chirality: In some cases, particularly with bulky substituents at the C4 and C5 positions, rotation around the C-N bond (in the case of 4-anilinoquinazolines) can be restricted. This restricted rotation can lead to atropisomerism, where the molecule is chiral despite lacking a traditional tetrahedral chiral center. While no specific examples starting from this compound are cited, this remains a valid strategy for creating stereogenic elements in this class of compounds.

Integration into Complex Multistep Synthesis Routes for other Chemical Entities

The versatility of this compound makes it an ideal building block for integration into longer, more complex synthetic routes targeting novel chemical entities, including pharmaceutically active compounds. Its role is often as a central scaffold onto which various functionalities are appended in a controlled manner.

For example, in the synthesis of potential antitumor agents, a 4-chloroquinazoline derivative can be a key intermediate. epo.org The synthesis may involve the initial construction of the substituted quinazoline core, followed by the crucial nucleophilic displacement of the 4-chloro group to install a side chain designed to interact with a specific biological target, such as a protein kinase. nih.gov

The process of designing such a multi-step synthesis often involves retrosynthetic analysis. youtube.com A complex target molecule containing a 6-isopropoxyquinazoline core would be disconnected at the C4-substituent bond, identifying this compound as the key precursor. This simplifies the synthetic challenge into two parts: the synthesis of the chloroquinazoline itself and the synthesis of the nucleophilic fragment to be attached. This modular approach is efficient and allows for the late-stage diversification of the target structure, which is highly valuable in drug discovery programs. The synthesis of various bioactive molecules, including those with potential anticancer properties, often relies on the robust and predictable reactivity of intermediates like this compound. nih.govnih.gov

Sequential Transformations for Target Molecule Construction

The primary role of this compound in synthesis is centered on the reactivity of its C4-chloro substituent. The quinazoline ring system, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) at this position. researchgate.netlibretexts.org In this type of reaction, the chlorine atom acts as an effective leaving group, allowing for its displacement by a wide variety of nucleophiles. wikipedia.org This reaction is a cornerstone for building molecular complexity, enabling the straightforward introduction of diverse functional groups and structural motifs onto the quinazoline scaffold.

This sequential transformation strategy is frequently employed in the synthesis of pharmacologically active compounds. For instance, in the development of potential antitumor agents, this compound can be used as a key precursor. A typical synthetic sequence involves the reaction of this compound with a suitable nucleophile, such as an amine or an alcohol, often in the presence of a base in an appropriate solvent.

A documented example involves the synthesis of more complex piperidine-substituted quinazolines. epo.org In this transformation, this compound is reacted with a piperidine (B6355638) derivative, leading to the formation of a new carbon-nitrogen bond at the C4 position and yielding a more elaborate target molecule. This type of sequential construction is fundamental in creating libraries of compounds for drug discovery and development. googleapis.com

Below is a data table summarizing a representative synthetic transformation using this building block.

Table 1: Example of Sequential Transformation

| Reactant | Reagent/Nucleophile | Product | Reaction Type | Significance |

|---|

Green Chemistry Approaches in Synthetic Applications

While specific research focusing exclusively on the green chemistry applications of this compound is not extensively documented, the principles of green chemistry are broadly applicable to the synthesis of quinazolines and their derivatives. tandfonline.comopenmedicinalchemistryjournal.com Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances, focusing on aspects like energy efficiency, waste prevention, and the use of renewable resources. nih.gov

The reactions involving this compound, typically nucleophilic substitutions, can be optimized according to green chemistry principles. Traditional methods might employ high-boiling point, non-renewable polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and may require high temperatures for extended periods. google.com Green alternatives seek to mitigate these environmental drawbacks.

Key Green Chemistry Strategies:

Safer Solvents: A primary focus of green chemistry is the replacement of hazardous solvents. For quinazoline synthesis, researchers have successfully used water, ionic liquids, and deep eutectic solvents (DES) as greener alternatives to conventional volatile organic compounds (VOCs). researchgate.nettandfonline.comopenmedicinalchemistryjournal.com These solvents are often less toxic, non-flammable, and can sometimes be recycled.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. openmedicinalchemistryjournal.comnih.gov Applying microwave irradiation can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technique is well-suited for the nucleophilic substitution reactions of chloroquinazolines.

Catalysis: The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry. In the broader context of quinazoline synthesis, various catalytic systems, including organocatalysts and reusable solid acid catalysts, have been developed to improve efficiency and reduce waste. openmedicinalchemistryjournal.comnih.gov These approaches enhance atom economy by ensuring that most of the atoms from the reactants are incorporated into the final product.

The table below outlines a comparison between traditional and potential green chemistry approaches for syntheses involving chloroquinazoline intermediates.

Table 2: Traditional vs. Green Chemistry Approaches in Quinazoline Synthesis

| Parameter | Traditional Approach | Potential Green Alternative | Green Chemistry Benefit |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) google.com | Water, Deep Eutectic Solvents (DES), Polyethylene Glycol (PEG) tandfonline.comnih.gov | Reduced toxicity, improved safety, use of renewable resources. |

| Energy Source | Conventional heating (oil bath) for several hours | Microwave irradiation (minutes) nih.gov | Drastically reduced reaction time, lower energy consumption. |

| Reaction Conditions | Often requires stoichiometric amounts of base or other reagents | Use of reusable catalysts (e.g., solid acids) openmedicinalchemistryjournal.com | Waste reduction, improved atom economy, easier product purification. |

| Process | Multi-step synthesis with isolation of intermediates | One-pot or multicomponent reactions (MCR) openmedicinalchemistryjournal.com | Reduced solvent usage, time, and energy; minimizes waste. |

By adopting these greener strategies, the synthetic utility of this compound as a building block can be enhanced, aligning its application with the modern imperative for sustainable chemical manufacturing.

Future Perspectives in the Chemical Research of 4 Chloro 6 Isopropoxyquinazoline

Exploration of Novel Reaction Methodologies

The development of new, efficient, and sustainable methods for the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines is an active area of research. nih.gov Traditional methods often require harsh reaction conditions, long reaction times, and may produce low yields, especially with electron-poor amines. nih.gov Future research will likely focus on overcoming these limitations.

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov The application of microwave irradiation to the N-arylation of 4-chloroquinazolines has already shown promise in the rapid and efficient synthesis of 6-halo-2-phenyl-substituted 4-anilinoquinazolines. nih.gov Further exploration of microwave-mediated reactions for the synthesis of derivatives of 4-Chloro-6-isopropoxyquinazoline with a diverse range of anilines is a promising avenue.

Another area of interest is the development of base-free and solvent-minimized protocols. nih.gov These "green chemistry" approaches aim to reduce the environmental impact of chemical synthesis. Research into new catalytic systems, potentially involving transition metals, could facilitate these reactions under milder conditions. The goal is to create more sustainable and economical synthetic routes.

| Reaction Type | Reagents | Conditions | Advantages |

| N-Arylation | 4-Chloroquinazolines, Anilines | Microwave irradiation, THF/H₂O | Rapid, efficient, good yields |

| Base-Free N-Arylation | 4-Chloro-6-halo-2-phenylquinazolines, Anilines | Microwave, reduced solvent | Sustainable, faster reactions |

Development of Asymmetric Synthesis Routes

While the core quinazoline (B50416) structure is achiral, the introduction of substituents can create chiral centers. The development of asymmetric synthetic methods to control the stereochemistry of these substituents is a significant challenge and a key area for future research. This is particularly important for the synthesis of biologically active molecules, where different enantiomers can have vastly different pharmacological effects.

A review of the asymmetric synthesis of isoquinoline (B145761) alkaloids, which share structural similarities with quinazolines, highlights various strategies that could be adapted. nih.gov These include diastereoselective and enantioselective catalytic methods. nih.gov Techniques such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions have been stereochemically modified for the synthesis of chiral isoquinolines and could potentially be applied to quinazoline derivatives. nih.gov

Furthermore, the use of biocatalysis, employing enzymes to carry out stereoselective transformations, is a rapidly growing field. nih.gov Photoenzymatic catalysis, for instance, has been used for the asymmetric synthesis of α-chloroamides. nih.gov Exploring the potential of enzymes to catalyze reactions involving this compound could lead to highly efficient and selective syntheses of chiral quinazoline derivatives.

Advanced Materials Science Applications

The application of quinazoline derivatives is not limited to pharmaceuticals. Their rigid, planar structure and potential for functionalization make them interesting candidates for advanced materials. While specific research on this compound in materials science is not yet prevalent, the broader class of quinazoline derivatives holds promise. bldpharm.com

Potential applications could lie in the field of organic electronics, where conjugated organic molecules are used to create semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells. The electronic properties of the quinazoline ring system can be tuned by the introduction of different substituents, making them adaptable for various electronic applications.

Another potential area is the development of functional polymers. Incorporating the this compound moiety into a polymer backbone could impart specific properties, such as thermal stability, fluorescence, or biological activity. Research in this area would involve the synthesis and characterization of these novel materials to explore their potential uses. The field of advanced materials science is constantly evolving, with a focus on creating materials with novel properties for a wide range of applications. openaccessjournals.comopenaccessjournals.comscilit.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers several advantages over traditional methods, including improved safety, better process control, and easier scalability. researchgate.netnih.govthieme-connect.de The integration of flow chemistry with automated systems allows for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. researchgate.netbeilstein-journals.org

The synthesis of quinazoline derivatives can benefit significantly from these technologies. For instance, the N-arylation of 4-chloroquinazolines could be performed in a flow reactor, allowing for precise control over reaction temperature, pressure, and residence time, potentially leading to higher yields and purities. nih.gov Automated systems could be used to quickly screen a large library of anilines to synthesize a diverse range of 4-anilinoquinazoline (B1210976) derivatives. nih.gov

This approach not only accelerates the discovery of new compounds but also facilitates the scale-up of their production for further testing and potential commercialization. researchgate.net The development of integrated flow platforms that combine synthesis, purification, and analysis will be a key enabler for future research in this area. thieme-connect.de

Computational Chemistry for Reaction Discovery and Optimization

Computational chemistry has become an indispensable tool in modern chemical research. nih.gov Quantum mechanics (QM) and molecular mechanics (MM) methods can be used to model chemical reactions, predict their outcomes, and elucidate their mechanisms. nih.gov This "in silico" approach can significantly reduce the number of experiments required, saving time and resources.

For this compound, computational methods can be used to:

Predict Reactivity: Calculate the electron density and other properties of the molecule to predict its reactivity towards different reagents.

Optimize Reaction Conditions: Simulate reactions under various conditions (e.g., different solvents, temperatures, and catalysts) to identify the optimal parameters for a desired transformation.

Discover Novel Reactions: Explore potential new reaction pathways that may not be obvious from traditional chemical intuition. Automated mechanism discovery tools can systematically explore reaction networks to identify novel and unexpected transformations. elsevierpure.com

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new synthetic methodologies for this compound and its derivatives.

Q & A

Basic: What are the common synthetic routes for 4-Chloro-6-isopropoxyquinazoline, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution at the 4-position of a quinazoline scaffold. A standard route starts with 6-hydroxyquinazoline, where the hydroxyl group is replaced by isopropoxy via alkylation (e.g., using isopropyl bromide and a base like K₂CO₃ in DMF). Chlorination at the 4-position is achieved with POCl₃ under reflux .

Key Variables:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.

- Temperature : Higher temperatures (80–100°C) accelerate chlorination but risk decomposition.

- Catalysts : Lewis acids (e.g., ZnCl₂) can improve regioselectivity.

Yield Optimization : Monitor intermediates via TLC or HPLC. Typical yields range from 60–75%, with purity >95% confirmed by ¹H NMR .

Advanced: How can contradictory solubility data for this compound in polar solvents be resolved experimentally?

Methodological Answer:

Contradictions often arise from impurities or polymorphic forms. A systematic approach includes:

Purification : Recrystallize using mixed solvents (e.g., ethanol/water) and verify purity via LC-MS.

Polymorph Screening : Conduct X-ray diffraction (XRD) to identify crystalline forms.

Solubility Assays : Use shake-flask method at controlled temperatures (25°C ± 0.5°C) with UV-Vis quantification.

Data Reconciliation : Compare results against computational predictions (e.g., COSMO-RS) to identify outliers .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns. The isopropoxy group shows a doublet at ~1.3 ppm (CH₃) and a septet at ~4.6 ppm (CH) in ¹H NMR. Chlorine’s electronegativity deshields adjacent carbons in ¹³C NMR .

- IR Spectroscopy : Detect C-Cl stretching (550–600 cm⁻¹) and ether C-O-C (1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic pattern (Cl has a 3:1 ³⁵Cl/³⁷Cl ratio) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced kinase inhibition?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with target kinases (e.g., EGFR). Focus on the chloro and isopropoxy groups’ roles in binding.

QSAR Analysis : Train models on existing bioactivity data to predict IC₅₀ values for novel substituents.

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).

Synthetic Prioritization : Rank derivatives by binding affinity and synthetic feasibility (e.g., accessibility of reagents) .

Basic: What are the known biological targets of this compound, and how are assays designed to evaluate these?

Methodological Answer:

The compound is a kinase inhibitor scaffold. Common targets include EGFR and VEGFR. Assay design principles:

- In vitro Kinase Assays : Use recombinant kinases, ATP analogs, and fluorescence-based detection (e.g., ADP-Glo™).

- Cell-Based Assays : Measure IC₅₀ in cancer lines (e.g., A549) via MTT or Alamar Blue. Include controls for cytotoxicity (e.g., non-cancerous HEK293 cells) .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Methodological Answer:

- Process Optimization : Use flow chemistry for precise control of POCl₃ addition and temperature.

- Byproduct Identification : LC-MS/MS to detect dimers or dechlorinated products.

- Workup Modifications : Quench reactions with ice-cold NaHCO₃ to minimize hydrolysis.

- Catalyst Screening : Test Pd/C or zeolites to suppress side reactions. Pilot batches should validate scalability (>80% yield, <5% impurities) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂). Desiccate with silica gel to prevent hydrolysis.

- Handling : Use gloveboxes for air-sensitive steps. Solubilize in anhydrous DMSO for biological assays.

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced: How can researchers reconcile discrepancies in reported SAR for this compound analogs?

Methodological Answer:

Meta-Analysis : Aggregate data from patents and journals (e.g., SciFinder, Reaxys) using inclusion/exclusion criteria (e.g., IC₅₀ < 1 μM).

Consensus Modeling : Apply machine learning (e.g., Random Forest) to identify critical substituents.

Experimental Validation : Synthesize high-discrepancy analogs and retest under standardized conditions .

Basic: What databases and search strategies are recommended for literature reviews on this compound?

Methodological Answer:

- Databases : PubMed, Reaxys, and CAS SciFinder (use keywords: “this compound”, “kinase inhibitor”, “quinazoline synthesis”).

- Filters : Limit to peer-reviewed articles (2010–2025) and exclude patents if irrelevant.

- Citation Tracking : Use Web of Science to identify seminal papers and recent citations .

Advanced: How do solvent effects influence the reaction mechanism of this compound in SNAr reactions?

Methodological Answer:

Kinetic Studies : Conduct pseudo-first-order reactions in varying solvents (DMF, THF, MeCN).

DFT Calculations : Compare transition-state energies (e.g., Gaussian 16) to map solvent polarity’s role.

Isotope Labeling : Use ¹⁸O-H₂O to track hydrolysis pathways.

Solvent Parameters : Correlate outcomes with Kamlet-Taft parameters (α, β, π*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.